N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CNOPX, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various areas of study, including cancer research and drug development. In
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide disrupts the synthesis of DNA and RNA in cancer cells, leading to their death. This mechanism of action has been studied extensively and has been shown to be effective in various cancer cell lines.
Biochemical and Physiological Effects:
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have minimal toxicity and side effects in vitro and in vivo studies. It has been found to selectively target cancer cells and spare normal cells, making it a promising candidate for cancer therapy. N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in other areas of medicine.
Advantages and Limitations for Lab Experiments
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency against cancer cells, its minimal toxicity, and its ability to distinguish cancer cells from normal cells. However, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has some limitations, including its low solubility in water and its instability in certain conditions. These limitations have been addressed in various studies through modifications to the synthesis method and formulation of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Future Directions
There are several future directions for the study of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of focus is the development of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide-based anticancer drugs, which may have improved efficacy and selectivity compared to current treatments. Another area of focus is the use of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide as a diagnostic tool for cancer, which may improve early detection and treatment outcomes. Additionally, N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide may have potential applications in other areas of medicine, such as inflammation and immunology. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide for clinical use.
Synthesis Methods
The synthesis of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-chloro-3-nitroaniline with oxan-4-ylamine and pyrimidine-4-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been optimized and modified in various studies to improve the yield and purity of N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Scientific Research Applications
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied for its potential applications in cancer research and drug development. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively target cancer cells and distinguish them from normal cells.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-2-1-11(7-15(12)21(23)24)20-16(22)14-8-13(18-9-19-14)10-3-5-25-6-4-10/h1-2,7-10H,3-6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKGJMHQEKZTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-3-nitrophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
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